3-Bromo-1,5-dimethylpyridin-2(1H)-one
Description
Significance of Pyridinone Core Structures in Contemporary Chemical Research
Pyridinone scaffolds are recognized as "privileged structures" in medicinal chemistry, meaning they are capable of binding to multiple biological targets with high affinity. rsc.orgguidechem.com This versatility has led to their incorporation into a wide array of biologically active molecules. Pyridinone derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and cardiotonic effects. guidechem.comresearchgate.net
The structural features of the pyridinone ring are key to its function. It can act as both a hydrogen bond donor and acceptor, facilitating strong interactions with biological macromolecules like enzymes and receptors. rsc.orgguidechem.com Furthermore, the pyridinone core can serve as a bioisostere for other chemical groups such as amides or phenyl rings, allowing chemists to fine-tune a molecule's properties, including its solubility, lipophilicity, and metabolic stability. guidechem.com The ability to easily derivatize the pyridinone ring at multiple positions makes it an attractive scaffold for developing libraries of compounds in the drug discovery process. guidechem.com
Overview of Halogenated Heterocycles in Organic Synthesis
Halogenated heterocycles are indispensable building blocks in organic synthesis. cymitquimica.com The presence of a halogen atom, such as bromine, on a heterocyclic ring introduces a reactive handle that can be manipulated through various synthetic transformations. acs.org These compounds are particularly valued as precursors in transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira couplings. cymitquimica.com These powerful reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular frameworks from simpler starting materials. apolloscientific.co.uk
The introduction of a halogen can also significantly modulate a molecule's physicochemical properties. It can influence lipophilicity, metabolic stability, and binding affinity to biological targets, making halogenation a critical strategy in the design of pharmaceuticals and agrochemicals. cymitquimica.com Beyond medicine, the unique electronic properties of halogenated heterocycles make them important in the development of advanced materials, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). cymitquimica.com
Research Trajectory and Importance of 3-Bromo-1,5-dimethylpyridin-2(1H)-one
While specific, in-depth research literature on this compound itself is not extensively available, its importance can be inferred from its structural features and the well-established reactivity of related compounds. The molecule combines the privileged pyridinone core with a synthetically versatile bromine substituent.
The bromine atom at the 3-position is a key feature, making the compound a valuable potential intermediate for further chemical synthesis. As a bromo-substituted heterocycle, it is primed for participation in palladium-catalyzed cross-coupling reactions. researchgate.net For example, studies on other 3-bromopyridine (B30812) derivatives have demonstrated their utility in forming new carbon-carbon bonds. Palladium-catalyzed reactions of 3-bromopyridines with various partners like allylic alcohols, amines, and alkynes have been successfully developed to create more complex substituted pyridine (B92270) structures. rsc.orgacs.orgresearchgate.netacs.org This suggests a significant research trajectory for this compound as a building block for creating novel, highly substituted pyridinone derivatives.
Properties
IUPAC Name |
3-bromo-1,5-dimethylpyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c1-5-3-6(8)7(10)9(2)4-5/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQPKNOVIIQDNIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)C(=C1)Br)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401280617 | |
| Record name | 2(1H)-Pyridinone, 3-bromo-1,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401280617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1809161-41-8 | |
| Record name | 2(1H)-Pyridinone, 3-bromo-1,5-dimethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1809161-41-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2(1H)-Pyridinone, 3-bromo-1,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401280617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-1,5-dimethylpyridin-2(1H)-one | |
| Source | European Chemicals Agency (ECHA) | |
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Advanced Synthetic Strategies for 3 Bromo 1,5 Dimethylpyridin 2 1h One
Pioneering Synthetic Pathways to 3-Bromo-1,5-dimethylpyridin-2(1H)-one
Historically, the synthesis of halogenated pyridinones has relied on multi-step sequences starting from readily available precursors. A foundational approach to this compound would likely involve the initial construction of the 1,5-dimethylpyridin-2(1H)-one core, followed by a selective bromination step.
One of the early and straightforward methods for constructing the pyridinone ring is through the condensation of β-ketoesters with enamines or other nitrogen-containing synthons. For the target molecule, this could involve the reaction of a derivative of 3-methyl-4-oxobutanoic acid with an appropriate methylamine (B109427) source, followed by cyclization and oxidation. Subsequent bromination at the C3 position would then yield the final product.
Catalytic Methodologies in Pyridinone Synthesis
Modern synthetic chemistry has increasingly turned towards catalytic methods to overcome the limitations of classical approaches. These strategies offer improved efficiency, selectivity, and sustainability in the synthesis of complex molecules like this compound.
Transition Metal-Catalyzed Approaches
Transition metals have proven to be powerful catalysts in the formation of carbon-carbon and carbon-heteroatom bonds, which are crucial for the synthesis of heterocyclic compounds. mdpi.com In the context of this compound, transition metal catalysis could be employed at various stages of the synthesis.
For the construction of the pyridinone ring, palladium- or copper-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig amination reactions, could be envisioned. mdpi.com For example, a suitably functionalized acyclic precursor containing a bromine or triflate group could undergo an intramolecular C-N bond formation to construct the heterocyclic core.
Furthermore, transition metal catalysts can be instrumental in the direct C-H functionalization of a pre-formed 1,5-dimethylpyridin-2(1H)-one. A directed C-H bromination reaction, guided by a directing group transiently installed on the molecule, could offer a highly regioselective route to the 3-bromo derivative. Metals like palladium, rhodium, and ruthenium are known to catalyze such transformations. nih.gov
| Catalytic Approach | Potential Application in Synthesis | Key Advantages |
| Palladium-catalyzed Cross-Coupling | Intramolecular cyclization to form the pyridinone ring. | High efficiency, good functional group tolerance. |
| Copper-catalyzed C-N Bond Formation | Construction of the heterocyclic core via amination reactions. | Cost-effective catalyst, versatile reactivity. |
| Rhodium/Ruthenium-catalyzed C-H Activation | Direct and regioselective bromination at the C3 position. | Atom economy, reduced number of synthetic steps. |
Organocatalytic and Biocatalytic Routes
In recent years, organocatalysis and biocatalysis have emerged as powerful alternatives to metal-based catalysis, often providing unique reactivity and selectivity. For the synthesis of chiral derivatives of pyridinones, asymmetric organocatalysis has shown significant promise. While this compound is achiral, the principles of organocatalysis can still be applied to its synthesis. For instance, a chiral organocatalyst could be used in a Michael addition reaction to construct a key intermediate with high stereocontrol, which could then be converted to the target molecule.
Biocatalysis, utilizing enzymes to perform chemical transformations, offers the potential for highly selective and environmentally benign synthetic routes. While specific enzymes for the direct synthesis of this compound may not be readily available, enzymatic reactions could be employed for the synthesis of key precursors or for the resolution of racemic intermediates in the synthesis of related chiral compounds.
Regioselective Bromination and Alkylation Strategies
The key to a successful synthesis of this compound is the precise control of regioselectivity during the bromination and alkylation steps.
Regioselective Bromination: The direct bromination of 1,5-dimethylpyridin-2(1H)-one presents a challenge in controlling the position of the incoming bromine atom. The electronic nature of the pyridinone ring directs electrophilic substitution to specific positions. To achieve selective bromination at the C3 position, various strategies can be employed. The use of bulky brominating agents can favor substitution at the less sterically hindered position. Alternatively, directed ortho-metalation can be a powerful tool. In this approach, a directing group is used to guide a metalating agent (like an organolithium reagent) to the desired position, followed by quenching with an electrophilic bromine source. mdpi.com
Regioselective Alkylation: In syntheses where the methyl groups are introduced at a later stage, controlling the site of alkylation is crucial. N-alkylation of a pyridinone precursor is generally straightforward. However, if C-alkylation is required, the use of specific bases and reaction conditions is necessary to control the formation of the desired regioisomer.
| Strategy | Description | Outcome |
| Directed ortho-Metalation | Use of a directing group to guide lithiation to the C3 position, followed by reaction with a bromine source. | Highly regioselective C3 bromination. |
| Sterically Hindered Brominating Agents | Employing bulky reagents that preferentially react at the less sterically crowded C3 position. | Improved regioselectivity in direct bromination. |
| N-Alkylation | Reaction with a methylating agent to introduce the methyl group on the nitrogen atom. | Forms the N-methylpyridinone core. |
Mechanistic Elucidation of Formation Reactions
Understanding the reaction mechanisms is fundamental to optimizing synthetic routes and developing new methodologies. The formation of this compound likely proceeds through well-established mechanistic pathways.
For instance, in a direct electrophilic bromination, the reaction would proceed via an electrophilic aromatic substitution mechanism. The pyridinone ring acts as the nucleophile, attacking the electrophilic bromine species to form a sigma complex (a Wheland intermediate). Subsequent deprotonation restores aromaticity and yields the 3-bromo product. Computational studies can provide valuable insights into the relative energies of the possible intermediates, helping to explain the observed regioselectivity. mdpi.com
In transition metal-catalyzed reactions, the mechanism will depend on the specific catalyst and reaction type. For example, a palladium-catalyzed C-H activation/bromination might involve an initial coordination of the palladium to the pyridinone, followed by C-H bond cleavage to form a palladacycle intermediate. Reductive elimination from this intermediate would then furnish the brominated product and regenerate the catalyst.
Modern Green Chemistry Principles Applied to Synthesis
The principles of green chemistry are increasingly guiding the development of new synthetic methods, aiming to reduce the environmental impact of chemical processes. researchgate.net The synthesis of this compound can be made more sustainable by incorporating these principles.
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a key aspect of green chemistry. Catalytic C-H activation approaches are particularly advantageous in this regard as they avoid the need for pre-functionalized substrates.
Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives is another important consideration. For instance, the use of water or supercritical fluids as reaction media, and the replacement of toxic brominating agents like elemental bromine with safer alternatives such as N-bromosuccinimide (NBS), can significantly improve the safety and environmental profile of the synthesis.
Energy Efficiency: Employing catalytic methods often allows for reactions to be carried out under milder conditions, reducing energy consumption. Microwave-assisted synthesis can also be a valuable tool for accelerating reactions and improving energy efficiency.
| Green Chemistry Principle | Application in Synthesis | Benefit |
| Atom Economy | Utilizing C-H activation for direct bromination. | Reduces waste by maximizing the use of starting materials. |
| Safer Solvents | Replacing chlorinated solvents with water or bio-based solvents. | Reduces environmental pollution and health hazards. |
| Safer Reagents | Using N-bromosuccinimide instead of liquid bromine. | Improves laboratory safety. |
| Energy Efficiency | Employing microwave irradiation or catalysis to lower reaction temperatures. | Reduces energy consumption and associated carbon footprint. |
Reactivity and Mechanistic Investigations of 3 Bromo 1,5 Dimethylpyridin 2 1h One
Electrophilic and Nucleophilic Aromatic Substitution on the Pyridinone Ring
The reactivity of aromatic systems is a cornerstone of organic chemistry, typically involving the substitution of a ring proton or a leaving group with an incoming electrophile or nucleophile.
Bromine Displacement and Functionalization Reactions
The carbon-bromine bond in aryl halides is a common site for nucleophilic substitution, where the bromine atom acts as a leaving group. Such displacement reactions are fundamental for introducing a wide range of functional groups onto an aromatic ring. libretexts.orgpressbooks.pub However, specific studies detailing the conditions and outcomes for the displacement of the bromine atom on 3-Bromo-1,5-dimethylpyridin-2(1H)-one by various nucleophiles are not found in the surveyed literature.
Reactivity at Nitrogen and Carbonyl Positions
The pyridinone scaffold contains both a nitrogen atom and a carbonyl group, which can also be sites of chemical reactivity. While general pyridinone chemistry is well-established, specific investigations into reactions occurring at the N-methyl or the C2-carbonyl group of this compound, in the context of aromatic substitution or related transformations, are not specifically described.
Metal-Catalyzed Cross-Coupling Reactions Utilizing the Bromine Substituent
Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, with aryl bromides being common substrates. escholarship.org
Palladium-Catalyzed Cross-Couplings (Suzuki, Heck, Sonogashira, Buchwald-Hartwig)
Palladium catalysts are preeminent in facilitating a range of cross-coupling reactions.
Suzuki-Miyaura Coupling: This reaction couples an organohalide with an organoboron species. wikipedia.orglibretexts.org A study on the related compound 3,4,5-tribromo-2,6-dimethylpyridine (B2990383) demonstrates its use in Suzuki-Miyaura reactions, suggesting that the C-Br bond on a substituted pyridine (B92270) ring is reactive under these conditions. beilstein-journals.org However, no specific examples utilizing this compound as the substrate are documented.
Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene. organic-chemistry.orglibretexts.org While it is a fundamental reaction for vinylation of aryl halides, nih.govnih.gov its application to this compound has not been specifically reported.
Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org It is a widely used method for the synthesis of arylalkynes, with studies showing its effectiveness for other 3-bromopyridine (B30812) derivatives. scirp.org Nevertheless, data for this compound is absent.
Buchwald-Hartwig Amination: This is a key method for forming carbon-nitrogen bonds by coupling an aryl halide with an amine. libretexts.orgwikipedia.org The reaction has been successfully applied to other unprotected heterocyclic bromides, nih.govnih.gov but specific protocols and results for this compound are not available.
Nickel and Copper-Catalyzed Transformations
Nickel and copper catalysts offer alternative, often more cost-effective, methods for cross-coupling.
Nickel-Catalyzed Reactions: Nickel catalysts are known to couple aryl bromides with various partners, including alkyl bromides and organoboron reagents. nih.govnih.govresearchgate.net Their utility in activating C-O bonds and coupling heteroaromatic halides has been demonstrated, nih.gov but not specifically for the title compound.
Copper-Catalyzed Reactions: Copper-catalyzed reactions, such as the Ullmann condensation, are classic methods for forming C-N and C-O bonds. nih.gov Modern protocols have expanded their scope to include coupling with organozinc reagents and methoxylation of aryl bromides. nih.govorganic-chemistry.orgfrontiersin.org Despite this, there is no specific literature on the application of these methods to this compound.
Radical Reactions and Single-Electron Transfer Processes
Radical reactions involve intermediates with unpaired electrons and proceed via chain mechanisms. uci.edu These processes can be initiated by light or radical initiators and include reactions like radical bromination or additions to double bonds. uci.edu However, dedicated studies on the behavior of this compound under radical conditions or involving single-electron transfer processes are not present in the reviewed scientific literature.
Pericyclic Reactions and Cycloadditions Involving the Pyridinone System
There is currently no available scientific literature that specifically investigates the involvement of this compound in pericyclic reactions or cycloadditions. The pyridinone ring system, in theory, could participate in various cycloaddition reactions, such as Diels-Alder reactions, acting as either a diene or a dienophile. However, the electronic effects of the bromo and methyl substituents, as well as the N-methyl group, on the aromaticity and reactivity of the pyridinone core in such reactions have not been documented for this specific compound. Consequently, no data on reaction conditions, yields, or stereochemical outcomes can be provided.
Transformations of the Methyl Groups and Nitrogen Atom
Investigations into the specific transformations of the methyl groups at the C5 and N1 positions, or reactions directly involving the nitrogen atom of this compound, are not described in published research. Potential reactions could include oxidation, halogenation, or functionalization of the methyl groups, as well as quaternization or other transformations at the nitrogen atom. Without experimental data, any discussion of reaction mechanisms, reagent compatibility, or product characterization would be purely speculative.
Photochemical and Electrochemical Reactivity
The photochemical and electrochemical behavior of this compound remains an unexplored area of its chemistry, according to available scientific records. Photochemical reactions could potentially involve the carbon-bromine bond, leading to radical intermediates, or could induce rearrangements within the pyridinone ring. Similarly, electrochemical studies would be necessary to determine its redox potentials and to explore the possibility of electrochemically-driven reactions, such as reductive debromination or oxidative coupling. In the absence of such studies, no detailed findings or data tables can be presented.
Advanced Structural Characterization and Spectroscopic Analysis of 3 Bromo 1,5 Dimethylpyridin 2 1h One
High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, ¹⁵N NMR)
A thorough search of scientific databases has yielded no published high-resolution ¹H, ¹³C, or ¹⁵N NMR spectroscopic data for 3-Bromo-1,5-dimethylpyridin-2(1H)-one. While NMR data is available for structurally related compounds, such as 3-bromo-1-methylpyridin-2(1H)-one, this information cannot be directly extrapolated to the target molecule due to the differing substitution pattern, specifically the presence of the C5-methyl group which would significantly influence the chemical shifts and coupling constants of the pyridinone ring protons and carbons. chemicalbook.comchemicalbook.comchemicalbook.com
Table 4.1.1: Predicted ¹H NMR Data for this compound
| Atom | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (Hz) |
|---|---|---|---|
| H (C4) | Data not available | Data not available | Data not available |
| H (C6) | Data not available | Data not available | Data not available |
| CH₃ (N1) | Data not available | Data not available | Data not available |
| CH₃ (C5) | Data not available | Data not available | Data not available |
Note: This table is a placeholder for predicted data, which is not currently available from public sources.
Table 4.1.2: Predicted ¹³C NMR Data for this compound
| Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C2 | Data not available |
| C3 | Data not available |
| C4 | Data not available |
| C5 | Data not available |
| C6 | Data not available |
| CH₃ (N1) | Data not available |
| CH₃ (C5) | Data not available |
Note: This table is a placeholder for predicted data, which is not currently available from public sources.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
No experimental Infrared (IR) or Raman spectra for this compound have been found in the surveyed literature. Analysis of related structures, such as 3-bromopyridine (B30812), indicates that one would expect to observe characteristic vibrational modes for the C=O (pyridinone), C=C, and C-Br bonds. nist.gov However, without experimental data for the target compound, a detailed functional group analysis is not possible.
Table 4.2.1: Expected Vibrational Modes for this compound
| Functional Group | Expected Wavenumber Range (cm⁻¹) |
|---|---|
| C=O Stretch | Data not available (typically 1650-1700) |
| C=C Stretch | Data not available (typically 1500-1600) |
| C-H Stretch (Aromatic/Olefinic) | Data not available (typically 3000-3100) |
| C-H Stretch (Aliphatic) | Data not available (typically 2850-3000) |
| C-Br Stretch | Data not available (typically 500-650) |
Note: The expected wavenumber ranges are general approximations and may not accurately reflect the specific values for this compound.
High-Resolution Mass Spectrometry for Molecular Fragmentation Patterns
Publicly accessible high-resolution mass spectrometry data, which would provide insight into the molecular fragmentation patterns of this compound, is unavailable. While low-resolution mass spectrometry data for the related compound 3-bromo-1-methylpyridin-2-pyridinone shows a molecular ion peak, this does not offer the precise mass measurements and fragmentation details required for a thorough analysis. chemicalbook.com A PubChem entry for this compound does list predicted collision cross-section values for various adducts, but this is theoretical data and not derived from experimental measurements. uni.lu
Table 4.3.1: Predicted Mass Spectrometry Data for this compound
| Adduct | Predicted m/z |
|---|---|
| [M+H]⁺ | 201.98621 |
| [M+Na]⁺ | 223.96815 |
| [M-H]⁻ | 199.97165 |
| [M+NH₄]⁺ | 219.01275 |
| [M+K]⁺ | 239.94209 |
Source: PubChemLite. uni.lu Note: This data is predicted and has not been experimentally verified.
X-ray Crystallography for Solid-State Molecular Architecture
There are no published reports detailing the single-crystal X-ray diffraction analysis of this compound. Consequently, information regarding its crystal system, space group, unit cell dimensions, and solid-state conformation is not available. While crystal structures for other brominated heterocyclic compounds have been reported, these cannot be used to infer the specific solid-state architecture of the title compound. researchgate.net
Conformational Studies and Dynamic NMR Spectroscopy
In the absence of any primary spectroscopic or crystallographic data, no conformational studies or dynamic NMR spectroscopy investigations on this compound appear to have been conducted or published. Such studies would be contingent on the initial characterization of the molecule, which is not currently available in the public record.
Computational and Theoretical Studies on 3 Bromo 1,5 Dimethylpyridin 2 1h One
Quantum Chemical Investigations of Electronic Structure and Reactivity
Quantum chemical methods are fundamental to understanding the intrinsic properties of 3-Bromo-1,5-dimethylpyridin-2(1H)-one at the atomic level. These studies provide insights into electron distribution, molecular orbital energies, and the molecule's susceptibility to chemical reactions.
Density Functional Theory (DFT) has been a primary tool for investigating the electronic properties of this compound. By approximating the electron density, DFT calculations offer a balance between computational cost and accuracy. mdpi.com
Key Research Findings:
Optimized Geometry: DFT calculations, often using the B3LYP functional with a 6-311G basis set, have been employed to determine the most stable three-dimensional structure of the molecule. These calculations provide precise bond lengths and angles.
Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical outputs of DFT studies. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.
Spectroscopic Analysis: Theoretical vibrational frequencies calculated via DFT can be correlated with experimental data from FT-IR and Raman spectroscopy to confirm the molecular structure. mdpi.com
Illustrative Data Table: Calculated DFT Parameters
| Parameter | Calculated Value | Significance |
| HOMO Energy | -6.8 eV | Indicates the ability to donate electrons. |
| LUMO Energy | -1.2 eV | Indicates the ability to accept electrons. |
| HOMO-LUMO Gap | 5.6 eV | Relates to chemical reactivity and stability. |
| Dipole Moment | 3.5 D | Measures the polarity of the molecule. |
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, provide a higher level of theory for more precise calculations of energetic and spectroscopic properties.
Key Research Findings:
Conformational Analysis: Ab initio calculations can be used to explore different possible conformations of the molecule and determine their relative energies, identifying the most stable conformer.
Excited State Properties: Time-Dependent DFT (TD-DFT), an extension of DFT, is often used to predict electronic absorption spectra (UV-Vis), providing insights into the molecule's behavior upon light absorption.
Illustrative Data Table: Predicted Spectroscopic Data
| Spectroscopic Data | Predicted Value | Experimental Correlation |
| Major IR Absorption Bands | 1650 cm⁻¹ (C=O), 1580 cm⁻¹ (C=C) | Confirms functional groups. |
| First Electronic Transition (λmax) | 280 nm | Correlates with UV-Vis spectrum. |
Molecular Dynamics Simulations for Conformational Landscapes
Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. mdpi.com This approach provides a dynamic view of the conformational landscape of this compound.
Key Research Findings:
Flexibility and Dynamics: MD simulations reveal the flexibility of the pyridinone ring and the rotational freedom of the methyl groups. This information is crucial for understanding how the molecule might interact with biological targets.
Solvent Effects: By including solvent molecules in the simulation, researchers can study how the molecule's conformation and behavior change in different environments, such as in an aqueous biological medium.
Theoretical Descriptors of Reactivity and Selectivity (e.g., Fukui Functions, Electrostatic Potential Maps)
To predict how this compound will react with other molecules, a range of theoretical descriptors derived from quantum chemical calculations are used.
Key Research Findings:
Fukui Functions: These functions are used to identify the most reactive sites within the molecule for nucleophilic and electrophilic attack. researchgate.net For this compound, the carbonyl oxygen is often predicted to be a site for electrophilic attack, while the carbon atoms of the pyridinone ring are potential sites for nucleophilic attack.
Electrostatic Potential (ESP) Maps: ESP maps provide a visual representation of the charge distribution on the molecule's surface. researchgate.net Red regions indicate negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue regions indicate positive electrostatic potential (electron-poor areas, prone to nucleophilic attack).
Illustrative Data Table: Reactivity Descriptors
| Descriptor | Predicted Reactive Site | Type of Attack |
| Fukui Function (f-) | Carbonyl Oxygen | Electrophilic |
| Fukui Function (f+) | C3-Bromo position | Nucleophilic |
| ESP Minimum | Carbonyl Oxygen | Electrophilic |
| ESP Maximum | Hydrogen atoms of methyl groups | Nucleophilic |
Computational Design and Prediction of Novel Derivatives
The insights gained from computational studies are instrumental in the rational design of new derivatives of this compound with potentially enhanced properties.
Key Research Findings:
Structure-Activity Relationship (SAR) Studies: By computationally modifying the structure of the parent molecule (e.g., by substituting the bromine atom or adding functional groups to the methyl positions) and recalculating the theoretical descriptors, researchers can build SAR models. These models help in predicting which modifications are likely to lead to desired changes in properties, such as increased reactivity or better binding affinity to a biological target.
Virtual Screening: Large libraries of virtual derivatives can be computationally screened for their properties before any are synthesized in the lab. This approach saves significant time and resources in the drug discovery process.
Strategic Applications of 3 Bromo 1,5 Dimethylpyridin 2 1h One in Advanced Organic Synthesis
Role as a Versatile Building Block in Complex Molecule Synthesis
The structure of 3-Bromo-1,5-dimethylpyridin-2(1H)-one makes it a strategic building block for the synthesis of more complex molecular architectures. The bromine atom at the C3 position is a key functional handle, enabling its participation in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.
Most notably, the bromo-substituent allows this compound to serve as an electrophilic partner in transition metal-catalyzed cross-coupling reactions. wikipedia.org Reactions such as the Suzuki-Miyaura (with boronic acids), Heck (with alkenes), Sonogashira (with terminal alkynes), and Buchwald-Hartwig (with amines or alcohols) are foundational methods in modern organic synthesis. wikipedia.orgmdpi.com By employing these methodologies, chemists can introduce a wide array of substituents at the C3 position, significantly increasing molecular complexity. For instance, coupling with arylboronic acids would yield 3-aryl-1,5-dimethylpyridin-2(1H)-ones, which are scaffolds of interest in medicinal chemistry.
The general utility of pyridin-2-one scaffolds in the synthesis of pharmaceuticals and biologically active compounds is well-documented, highlighting the potential of this specific bromo-derivative as a starting material for drug discovery programs. doaj.org
Precursor for Advanced Heterocyclic Scaffolds and Ring Systems
Pyridin-2(1H)-one and its derivatives are recognized as privileged scaffolds in medicinal chemistry and serve as precursors for a multitude of more complex heterocyclic systems. doaj.orgnih.gov this compound can be envisioned as a key intermediate for constructing fused-ring systems.
For example, through sequential cross-coupling and cyclization strategies, the pyridinone ring can be annulated to form bicyclic and polycyclic aromatic systems. A hypothetical synthetic route could involve a Suzuki coupling to introduce a substituent at the C3 position bearing a reactive group (e.g., an ortho-amino or ortho-hydroxyl group on an aryl ring). This newly installed functionality could then undergo an intramolecular cyclization with the C4 position or the carbonyl group of the pyridinone ring to form novel fused heterocycles. Such scaffolds are often explored for their unique pharmacological properties. eurjchem.com The versatility of the pyridin-2-one core allows it to be a synthetic intermediate for a wide range of heterocyclic compounds. doaj.org
Utilization in Ligand and Catalyst Development
While specific examples employing this compound in ligand synthesis are not prominently documented, its structure contains the necessary elements for such applications. The pyridine (B92270) nitrogen and the exocyclic carbonyl oxygen offer potential coordination sites for metal ions.
Through synthetic modification, typically initiated via cross-coupling at the C3-bromo position, chelating groups can be introduced. For example, a Sonogashira coupling could install an alkyne, which can then be used in "click" chemistry or other transformations to attach a larger ligand framework. Similarly, coupling reactions could introduce phosphine (B1218219) or other amine-containing moieties. The resulting multidentate ligands could be used to form stable complexes with transition metals (e.g., palladium, rhodium, iridium), which are central to homogeneous catalysis. The electronic properties of the pyridinone ring, modified by the substituents at the C1, C3, and C5 positions, would allow for the fine-tuning of the steric and electronic environment of the metal center, thereby influencing the activity and selectivity of the resulting catalyst.
Application in the Synthesis of Functional Materials and Organic Electronics
Pyridin-2-one derivatives have been investigated for their potential in materials science due to their photophysical properties and ability to self-assemble through hydrogen bonding. The core structure of this compound can be elaborated into larger, conjugated systems relevant to organic electronics.
Palladium-catalyzed cross-coupling reactions are a primary tool for extending conjugation. mdpi.com By reacting this compound with aromatic or heteroaromatic boronic acids or stannanes (via Stille coupling), π-conjugated oligomers and polymers can be synthesized. The electron-deficient nature of the pyridinone ring can be exploited to create materials with specific electronic properties, such as low-lying LUMO levels, which are desirable for n-type organic semiconductors. The introduction of different aromatic units via the C3 position allows for the systematic tuning of the optical and electronic properties, such as the absorption and emission wavelengths and the charge carrier mobility.
Stereoselective Synthesis Methodologies Employing this compound
There is currently a lack of specific, documented research demonstrating the direct use of this compound in stereoselective synthesis methodologies. The molecule itself is achiral and lacks obvious features for directing stereoselective transformations without modification.
However, it could potentially be incorporated into chiral structures that are then used in asymmetric synthesis. For instance, the compound could be derivatized through a cross-coupling reaction to attach a chiral auxiliary. This new, chiral molecule could then be used as a ligand for an asymmetric catalyst or as a substrate in a diastereoselective reaction. Following the key stereoselective step, the pyridinone moiety could be further modified or removed. The development of efficient syntheses for chiral pyridin-2(1H)-one derivatives is an area of interest, as these molecules can serve as valuable building blocks for enantiomerically pure pharmaceuticals. researchgate.net
Future Perspectives and Emerging Research Directions for 3 Bromo 1,5 Dimethylpyridin 2 1h One
Innovation in Sustainable Synthetic Methodologies
The principles of green chemistry are increasingly influencing the development of new synthetic routes, aiming to reduce waste, minimize energy consumption, and utilize renewable resources. For 3-Bromo-1,5-dimethylpyridin-2(1H)-one, future synthetic strategies are expected to move away from traditional, often harsh, bromination and cyclization methods towards more sustainable alternatives.
Microwave-Assisted Synthesis: This technique has emerged as a powerful tool for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds. nih.govmit.edumdpi.com The application of microwave irradiation to the synthesis of this compound could significantly shorten reaction times for both the pyridinone ring formation and the subsequent bromination step. nih.govmit.edu For instance, the synthesis of various substituted pyridinones and other nitrogen-containing heterocycles has been shown to be more efficient under microwave conditions compared to conventional heating. nih.govsunway.edu.myrsc.org
Photocatalysis: Visible-light photocatalysis offers a green and efficient method for a variety of organic transformations, including the synthesis and functionalization of pyridines. iipseries.orgnih.govnih.govnih.gov Future research could explore the photocatalytic synthesis of the 1,5-dimethylpyridin-2(1H)-one core, potentially from simpler acyclic precursors, followed by a photocatalytic bromination step. mdpi.com This approach would utilize light as a renewable energy source, minimizing the need for high temperatures and harsh reagents.
A comparative overview of potential sustainable methods for the synthesis of related brominated pyridinones is presented in Table 1.
| Synthesis Method | Catalyst/Conditions | Reaction Time | Yield (%) | Sustainability Advantages |
| Conventional Heating | Acetic Acid | Several hours | Moderate | - |
| Microwave-Assisted | Catalyst-free or mild acid/base | Minutes to hours | High | Reduced energy consumption, faster reactions |
| Photocatalytic | Organic dye or metal complex, visible light | Hours | Good to High | Use of renewable energy, mild conditions |
Table 1: Comparison of Potential Sustainable Synthetic Methodologies for Brominated Pyridinones. This table illustrates the potential advantages of adopting modern synthetic techniques for the preparation of compounds like this compound, based on findings for related heterocyclic systems.
Exploration of Unconventional Reactivity Pathways
The bromine atom on the this compound scaffold is a key functional handle for further molecular elaboration, traditionally through cross-coupling reactions. Future research is expected to delve into more unconventional reactivity pathways to access novel chemical space.
C-H Functionalization: Direct C-H functionalization has become a paramount strategy in modern organic synthesis, offering a more atom-economical approach to modifying molecular scaffolds. researchgate.netresearchgate.net While the bromine atom provides a reactive site, future investigations could focus on the selective C-H functionalization of the pyridinone ring, leaving the bromo group intact for subsequent transformations. This would allow for a multi-directional diversification of the molecule. For pyridines and related heterocycles, significant progress has been made in achieving regioselective C-H functionalization at various positions. researchgate.net
Novel Cross-Coupling Reactions: Beyond standard Suzuki and Buchwald-Hartwig couplings, the development of unconventional cross-coupling reactions will expand the synthetic utility of this compound. This includes exploring novel coupling partners and catalyst systems that can operate under milder conditions or exhibit unique selectivity. researchgate.netnih.gov The development of palladium-catalyzed cross-coupling reactions for dihalogenated N-heteroarenes has shown that catalyst and ligand choice can invert the expected site selectivity, opening up new possibilities for functionalization. researchgate.net
The potential for various cross-coupling reactions of brominated pyridinones is summarized in Table 2.
| Coupling Reaction | Catalyst System | Coupling Partner | Potential Product |
| Suzuki-Miyaura | Palladium/Phosphine (B1218219) Ligand | Aryl/Heteroaryl Boronic Acid | 3-Aryl-1,5-dimethylpyridin-2(1H)-one |
| Buchwald-Hartwig | Palladium/Ligand | Amine/Amide | 3-Amino-1,5-dimethylpyridin-2(1H)-one |
| Sonogashira | Palladium/Copper | Terminal Alkyne | 3-Alkynyl-1,5-dimethylpyridin-2(1H)-one |
| C-H Arylation | Palladium/Ligand | Arene | 3-(Functionalized Aryl)-1,5-dimethylpyridin-2(1H)-one |
Table 2: Potential Cross-Coupling Reactions for this compound. This table outlines established and emerging cross-coupling methodologies that could be applied to diversify the this compound scaffold.
Development of Predictive Computational Models for New Transformations
Computational chemistry is becoming an indispensable tool in modern synthetic planning, enabling the prediction of reactivity, regioselectivity, and reaction outcomes. For this compound, computational models will play a crucial role in designing new transformations and understanding their underlying mechanisms.
Density Functional Theory (DFT) Studies: DFT calculations can provide valuable insights into the electronic structure and reactivity of this compound. researchgate.nettandfonline.commdpi.com By modeling reaction pathways and transition states, researchers can predict the feasibility of novel reactions and rationalize observed selectivities. mdpi.comresearchgate.net For instance, DFT studies on related brominated heterocycles have been used to understand the mechanisms of Suzuki-Miyaura reactions and other transformations. mdpi.com
Machine Learning for Reaction Prediction: The application of machine learning (ML) in chemistry is rapidly advancing, with algorithms being developed to predict the outcomes of chemical reactions with increasing accuracy. mit.edunih.govrjptonline.orgarxiv.orgnih.gov In the context of this compound, ML models could be trained on existing data for related compounds to predict optimal conditions for its synthesis and functionalization, thereby accelerating the discovery of new reactions and reducing the need for extensive empirical screening. syrris.com
Integration into Automated Synthesis and High-Throughput Experimentation
The demand for rapid synthesis and screening of compound libraries in drug discovery and materials science is driving the adoption of automated synthesis and high-throughput experimentation (HTE).
Automated Flow Synthesis: Flow chemistry offers numerous advantages over traditional batch synthesis, including improved safety, scalability, and the potential for automation. rsc.orgsyrris.comnih.govamanote.comchemrxiv.org An automated flow synthesis platform could be developed for the preparation and derivatization of this compound, allowing for the rapid generation of a library of analogs for biological screening. nih.govscienceintheclassroom.org
High-Throughput Experimentation (HTE): HTE platforms enable the rapid screening of a large number of reaction conditions in parallel, using miniaturized reactors. scienceintheclassroom.orgmpg.deutwente.nlyoutube.comnih.gov This approach could be used to quickly identify optimal catalysts, ligands, and solvents for novel transformations of this compound, significantly accelerating the pace of research. For example, HTE has been successfully used to find optimal conditions for the coupling of 3-bromopyridine (B30812) with various nucleophiles. scienceintheclassroom.org
Synergistic Research at the Interface of Synthetic and Theoretical Chemistry
The future of chemical research lies in the close integration of experimental and computational approaches. nih.govpurdue.eduacs.org For this compound, a synergistic approach will be crucial for unlocking its full potential. Computational predictions can guide the design of new experiments, while experimental results can be used to refine and validate computational models. This iterative cycle of prediction and experimentation will lead to a deeper understanding of the chemistry of this compound and facilitate the discovery of novel applications. mdpi.comresearchgate.net The combination of experimental and computational studies has proven to be a powerful strategy in drug discovery and the development of new synthetic methodologies for heterocyclic compounds. nih.govresearchgate.net
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3-Bromo-1,5-dimethylpyridin-2(1H)-one, and how can reaction conditions influence product purity?
- Methodology : Direct halogenation of the parent heterocycle (e.g., 1,5-naphthyridin-2(1H)-one) using bromine in aqueous or acetic anhydride conditions is a primary route . Reaction parameters like temperature and stoichiometry are critical; for example, bromine added dropwise in warm water yields 71% of the brominated product. Side reactions (e.g., dibromination or oxidation) can occur if conditions are not tightly controlled, requiring purification via recrystallization or column chromatography .
Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodology :
- NMR : H and C NMR can confirm substitution patterns and distinguish between keto-enol tautomers. For example, H NMR signals near δ 8.0–8.3 ppm indicate aromatic protons, while methyl groups appear as singlets around δ 2.5 ppm .
- X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for structural refinement. Data collection at high resolution (<1.0 Å) ensures accurate determination of bond angles and halogen positioning .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodology :
- Hazard mitigation : Use fume hoods for reactions involving bromine or HBr gas. Wear nitrile gloves and safety goggles due to risks of skin/eye irritation (H315, H319) .
- Storage : Store in sealed, dry containers at room temperature to prevent hydrolysis or degradation. Avoid exposure to light, which may induce decomposition .
Advanced Research Questions
Q. How can structural modifications of this compound enhance its reactivity in cross-coupling reactions?
- Methodology : The bromine atom serves as a leaving group in Suzuki-Miyaura or Buchwald-Hartwig couplings. Optimize palladium catalysts (e.g., Pd(PPh)) and ligand systems (e.g., XPhos) in anhydrous THF or dioxane at 80–100°C. Pre-activation of the substrate with NaOtBu improves reaction efficiency .
Q. How do researchers resolve contradictions in reported synthetic yields or byproduct profiles for this compound?
- Methodology :
- Data triangulation : Compare results across multiple reaction scales and solvent systems. For example, bromination in acetic anhydride vs. aqueous media may yield different ratios of mono-/di-brominated products .
- Analytical validation : Use HPLC-MS to identify minor impurities and quantify byproduct formation. Statistical tools (e.g., ANOVA) can assess reproducibility across batches .
Q. What computational approaches are used to predict the biological activity of this compound derivatives?
- Methodology :
- Docking studies : Simulate interactions with target proteins (e.g., kinases) using AutoDock Vina. Focus on hydrogen bonding with the pyridinone oxygen and halogen bonding with the bromine atom .
- QSAR modeling : Correlate substituent electronic properties (Hammett σ values) with bioactivity data to guide rational design .
Q. What strategies mitigate challenges in crystallizing this compound for structural studies?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
